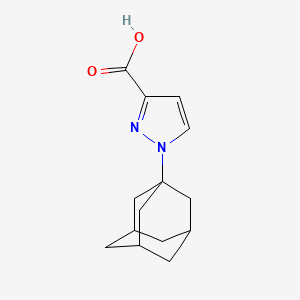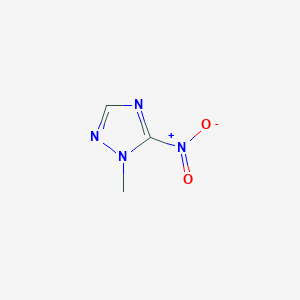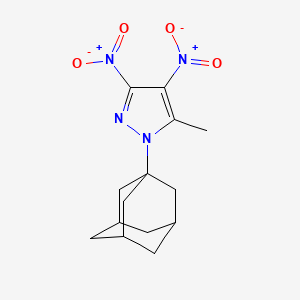
1-(1-Adamantyl)pyrazole-3-carboxylic acid
Overview
Description
1-(1-Adamantyl)-1H-pyrazole-3-carboxylic acid is a compound that features a unique adamantane structure fused with a pyrazole ring. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The incorporation of the adamantyl group into the pyrazole ring enhances the compound’s chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)pyrazole-3-carboxylic acid typically involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine . The reaction is carried out under controlled conditions, often using catalysts such as 18-crown-6 and finely ground potassium hydroxide . The resulting product is then purified and characterized using techniques like NMR and FT-IR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The adamantyl group can undergo substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonic acid, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include adamantyl-substituted carboxylic acids, alcohols, amines, and ketones .
Scientific Research Applications
1-(1-Adamantyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, facilitating its transport across biological membranes . The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylacetic acid: Similar in structure but lacks the pyrazole ring.
1-Adamantanecarboxylic acid: Another adamantane derivative with different functional groups.
Adamantyl-substituted hydroxybutyric acids: Compounds with similar adamantyl groups but different core structures.
Uniqueness
1-(1-Adamantyl)-1H-pyrazole-3-carboxylic acid stands out due to the combination of the adamantyl group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1-adamantyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18)12-1-2-16(15-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQHVGWCECSJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B4342747.png)
![2-{3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-propoxyphenyl)acetamide](/img/structure/B4342754.png)
![2-{3-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-propoxyphenyl)acetamide](/img/structure/B4342758.png)
![N-(4-chlorophenyl)-2-[3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4342760.png)
![N-(4-chlorophenyl)-2-{3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B4342767.png)
![1-methyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4342777.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4342785.png)
![5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-2-FURAMIDE](/img/structure/B4342796.png)
![DIISOPROPYL 5-[({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]ISOPHTHALATE](/img/structure/B4342802.png)


![N~1~-(2-FURYLMETHYL)-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4342831.png)
![N-(4-METHYLPHENYL)-N-{5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4342836.png)
